molecular formula C17H14N4O3S2 B4725585 N-(5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide CAS No. 4471-23-2

N-(5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

Cat. No.: B4725585
CAS No.: 4471-23-2
M. Wt: 386.5 g/mol
InChI Key: OCCHAZXSSVHBBJ-UHFFFAOYSA-N
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Description

N-(5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide: is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The structure of this compound includes a thiadiazole ring, a nitrobenzamide group, and a sulfanyl group attached to a methylphenyl moiety.

Properties

IUPAC Name

N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S2/c1-11-4-2-3-5-13(11)10-25-17-20-19-16(26-17)18-15(22)12-6-8-14(9-7-12)21(23)24/h2-9H,10H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCHAZXSSVHBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366954
Record name N-(5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4471-23-2
Record name N-(5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide typically involves the reaction of 2-methylphenylmethyl sulfide with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis .

Biology: In biological research, the compound is studied for its antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents .

Medicine: The compound is investigated for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a promising lead compound for anticancer drug development .

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it useful in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of N-(5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biological processes, leading to the death of microbial or cancer cells .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: N-(5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is unique due to the presence of both a nitro group and a thiadiazole ring. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

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